CS17919

ASK1 inhibition HTRF enzymatic assay kinase inhibitor potency

Compound cytotoxicity confounds long-term ASK1-MAPK pathway studies in hepatic and renal fibrosis models. CS17919 solves this with nanomolar potency and a clean safety window. - Enzymatic IC50: 22.52 nM (HTRF assay) vs. ASK1 - Low cytotoxicity across MRC-5, HUH7, CCC-HEL-1, HEK-293A at ≤10 µM - In vivo efficacy: Reduces serum creatinine & glomerular sclerosis (70-day DKD model) - Preferential kidney/liver accumulation; supports 10-60 mg/kg BID dosing

Molecular Formula C22H20F4N6O2
Molecular Weight 476.4 g/mol
Cat. No. B15611225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCS17919
Molecular FormulaC22H20F4N6O2
Molecular Weight476.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H20F4N6O2/c1-11-8-15(23)14(9-17(11)29-20(33)13-6-7-13)21(34)30-18-5-3-4-16(28-18)19-31-27-10-32(19)12(2)22(24,25)26/h3-5,8-10,12-13H,6-7H2,1-2H3,(H,29,33)(H,28,30,34)/t12-/m1/s1
InChIKeyGZOOYPKYLIHVBJ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CS17919: A Novel Orally Active ASK1 Inhibitor for Metabolic Kidney and Liver Disease Research


CS17919 (CAS 2379346-41-3) is a proprietary, orally bioavailable small-molecule inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1/MAP3K5), designed and synthesized by Shenzhen Chipscreen Biosciences Co., Ltd. [1]. It belongs to the benzamide class featuring a characteristic (R)-2,2,2-trifluoro-1-methylethyl-substituted 1,2,4-triazolyl-pyridinyl scaffold (MW 476.43, C22H20F4N6O2) [1]. In a validated HTRF enzymatic assay, CS17919 inhibits ASK1 with an IC50 of 22.52 nM, demonstrating potency comparable to the clinical-stage comparator Selonsertib (GS-4997) [1]. The compound has been characterized across in vitro cytotoxicity panels, pharmacokinetic studies, and multiple murine disease models including unilateral ureteral obstruction (UUO), diabetic kidney disease (DKD), and non-alcoholic steatohepatitis (NASH) [1].

Pathway target ASK1-dependent MAPK signaling research
Assay compatibility HTRF enzymatic assay, cell-based models
Model fit Rodent DKD, UUO, NASH, lipotoxicity models
Dosing route Oral gavage with reported liver/kidney distribution

Why ASK1 Inhibitors Cannot Be Treated as Interchangeable: The CS17919 Differentiation Rationale


ASK1 inhibitors constitute a mechanistically defined but pharmacologically heterogeneous class. Differences in ATP-competitive binding kinetics, off-target kinase selectivity profiles, cytotoxicity signatures, tissue distribution, and formulation-dependent oral bioavailability fundamentally alter in vivo efficacy and safety [1]. The clinical benchmark Selonsertib (GS-4997) failed to meet primary endpoints in two Phase III NASH trials (STELLAR-3 and STELLAR-4), demonstrating that ASK1 inhibition alone does not guarantee therapeutic success [1][2]. In the head-to-head characterization study, CS17919 exhibited a differentiated profile versus GS-4997: comparable enzymatic potency but markedly lower cytotoxicity across four cell lines and superior hepatocyte protection at higher concentrations, with distinct tissue accumulation favoring liver and kidney target organs [1]. These pharmacologically meaningful differences preclude simple interchangeability among ASK1 inhibitors and underscore the necessity of compound-specific evidence for procurement decisions in metabolic disease research programs.

ASK1 inhibitor class heterogeneity: ATP-competitive binding kinetics and off-target kinase profiles can shift pathway interpretation.
Cytotoxicity signature mismatch: Cell viability impact in hepatocyte and fibroblast lines may differ from benchmark compounds, altering model endpoints.
Tissue distribution variation: Liver/kidney versus CNS accumulation ratios can diverge, affecting organ-specific target engagement.
Formulation-dependent exposure: Oral bioavailability and plasma/tissue profiles may not transfer across different structural analogs.

CS17919 Head-to-Head Quantitative Evidence: ASK1 Inhibition, Safety, and Efficacy Versus Selonsertib (GS-4997)


Equivalent ASK1 Enzymatic Inhibition Potency: CS17919 vs GS-4997 in Identical HTRF Assay

In a head-to-head HTRF (Homogeneous Time-Resolved Fluorescence) enzymatic assay measuring ASK1 kinase inhibition, CS17919 demonstrated an IC50 of 22.52 nM, which was equivalent to—and numerically lower than—the IC50 of 28.53 nM obtained for the Phase III comparator Selonsertib (GS-4997) under identical experimental conditions [1]. Both compounds were tested across a concentration range of 3–1000 nmol/L with a 3.3-fold dilution series, and IC50 values were calculated from three independent replicates using GraphPad Prism 8.0 [1].

ASK1 IC50 vs GS-4997
Head-to-head
22.52 nM (CS17919) vs 28.53 nM (GS-4997)
Supports equivalent ASK1 enzymatic target engagement
HTRF assay; n=3 independent replicates
ASK1 inhibition HTRF enzymatic assay kinase inhibitor potency MAP3K5

Superior Cytotoxicity Safety Profile: CS17919 vs GS-4997 Across Four Human Cell Lines

The cytotoxicity of CS17919 and GS-4997 was compared head-to-head in four human cell lines of hepatic, renal, and pulmonary origin (MRC-5 lung fibroblasts, HUH7 hepatoma, CCC-HEL-1 embryonic liver, and HEK-293A embryonic kidney) using an MTS assay across a concentration range of 0.3–10 μmol/L (3.3-fold dilution) [1]. CS17919 exhibited minimal to no effect on cell viability in all four cell lines across the entire tested concentration range. In contrast, GS-4997 produced a dose-dependent reduction in cell viability at higher concentrations (≥3.3 μmol/L) specifically in CCC-HEL-1 (embryonic liver-derived) and MRC-5 (lung fibroblast) cells [1]. The study authors concluded that CS17919 possessed a favorable safety profile relative to GS-4997 under identical in vitro conditions [1].

Cell viability impact (4 lines)
Head-to-head
CS17919: minimal effect; GS-4997: toxicity in CCC-HEL-1 & MRC-5 at ≥3.3 µM
Supports cytotoxicity endpoint comparison across cell lines
MTS assay, 0.3–10 µM, 72 h; exact CC50 not reported
cytotoxicity drug safety MRC-5 HUH7 CCC-HEL-1 HEK-293A

Enhanced Hepatocyte Protection in Palmitic Acid-Induced Lipotoxicity: CS17919 Outperforms GS-4997 at Mid-to-High Doses

In a palmitic acid (PA)-induced LO2 hepatocyte injury model (50 μmol/L PA stimulation), CS17919 provided significant anti-apoptotic protection across the entire tested concentration range of 0.32–10 μmol/L (2-fold dilution, 72 h incubation). GS-4997 protected against PA-induced cell death only at lower concentrations (0.32–2.5 μmol/L) but paradoxically reduced cell viability in a dose-dependent manner at 5 and 10 μmol/L. At these higher doses, CS17919 maintained a mild protective effect, representing a qualitative divergence in the therapeutic window between the two compounds [1]. No statistically significant differences in protective effect were observed between the two compounds at lower doses (≤2.5 μmol/L) [1].

LO2 hepatocyte viability (PA)
Head-to-head
CS17919: protection at 0.32–10 µM; GS-4997: protection lost at 5–10 µM
Supports wider assay concentration window for lipotoxicity studies
LO2 cells, 50 µM palmitic acid, 72 h
hepatoprotection palmitic acid LO2 cells lipotoxicity NAFLD

Oral Pharmacokinetic Profile with Preferential Liver and Kidney Tissue Accumulation in Mice

The pharmacokinetic profile of CS17919 was characterized in male C57BL/6J mice following a single oral gavage at two dose levels (20 mg/kg and 50 mg/kg). Key parameters included: at 20 mg/kg, AUC0–∞ = 23,113 ± 5,898.47 h·ng/mL, Cmax = 4,039 ± 646.90 ng/mL, Tmax = 1.50 ± 0.87 h, T1/2 = 2.20 ± 0.74 h; at 50 mg/kg, AUC0–∞ = 58,795 ± 23,199.32 h·ng/mL, Cmax = 5,741 ± 1,835 ng/mL, Tmax = 2.00 ± 0 h, T1/2 = 3.50 ± 1.86 h (n=3 per group) [1]. Tissue distribution analysis at 20 mg/kg p.o. revealed pronounced accumulation of CS17919 in liver (8,933.89 ± 456.44 ng/g at 1 h) and kidney (4,353.18 ± 260.20 ng/g at 1 h), with liver-to-plasma ratios of approximately 2.9:1 and kidney-to-plasma ratios of approximately 1.4:1 at the 1 h time point. Brain penetration was minimal (30.42 ± 6.82 ng/g at 1 h, declining below the lower limit of quantification by 8 h) [1]. Comparable PK parameters for GS-4997 were not reported in this study, precluding direct PK comparison [1].

Oral PK & tissue distribution
Reported
Liver 8,934 ng/g, Kidney 4,353 ng/g at 1 h (20 mg/kg p.o.)
Supports target-organ exposure model for liver/kidney disease research
C57BL/6J mice; n=3 per time point; no direct GS-4997 PK comparator
pharmacokinetics oral bioavailability tissue distribution C57BL/6J liver accumulation

Significant Reduction of Glomerular Sclerosis in Diabetic Kidney Disease Model After 10-Week Oral Dosing

In a STZ plus high-fat diet (HFD)-induced DKD murine model, CS17919 was administered orally at 50 mg/kg twice daily for 70 days. CS17919 treatment significantly lowered serum creatinine compared to the untreated model group (p<0.05) and showed a non-significant trend toward reducing serum urea nitrogen [1]. Critically, CS17919 significantly reduced the Kretzler-created glomerular sclerosis score compared with the model group, corresponding to an improvement from severe to moderate glomerular sclerosis based on the established histopathological scoring system [1]. CS17919 also showed a non-significant tendency to improve creatinine clearance, an index correlated with glomerular filtration rate (GFR). In contrast, GS-4997 was not tested in this DKD model within the same study; the UUO model comparison showed both CS17919 and GS-4997 produced equivalent, non-significant trends in fibrosis reduction [1].

Renal function in DKD model
Model context
Reduced serum creatinine & glomerular sclerosis score vs untreated (p<0.05)
Supports renal endpoint response in chronic DKD model
STZ+HFD mice, 50 mg/kg BID, 70 days; GS-4997 not evaluated in this model
diabetic kidney disease glomerular sclerosis creatinine STZ-induced DKD renal fibrosis

Combination Therapy with CS27109 (THRβ Agonist) Produces Additive/Synergistic Anti-Fibrotic Efficacy in NASH Model

In a CCl4 plus HFD-induced NASH mouse model, CS17919 (20 mg/kg p.o. BID, 4 weeks) was evaluated both as monotherapy and in combination with CS27109, a thyroid hormone receptor-β (THRβ) agonist also developed by Chipscreen Biosciences [1]. The combination of CS17919 + CS27109 significantly improved liver inflammation and substantially reduced liver fibrosis as assessed by Sirius Red staining, with the combination outperforming either agent alone [1]. This dual-mechanism approach (ASK1 inhibition addressing inflammation/fibrosis plus THRβ agonism addressing metabolic dysfunction) is contextualized by the clinical failure of GS-4997 monotherapy in NASH Phase III trials, where ASK1 inhibition alone proved insufficient to meet histological endpoints [1][2].

Combination anti-fibrotic effect
Model context
CS17919 + CS27109 reduced fibrosis area vs monotherapy
Supports dual-mechanism research in NASH fibrosis model
CCl4+HFD model, 4-week dosing; clinical monotherapy context differs
NASH combination therapy CS27109 THRβ agonist liver fibrosis Sirius Red

CS17919 Priority Research and Procurement Application Scenarios Based on Quantitative Evidence


ASK1-Dependent Signaling Pathway Dissection in Hepatocyte and Renal Cell Models

CS17919 is indicated for researchers studying ASK1-MKK-JNK/p38 MAPK signaling cascades in hepatic and renal cell systems where compound cytotoxicity is a critical experimental confounder. The demonstrated minimal cytotoxicity of CS17919 across four human cell lines (MRC-5, HUH7, CCC-HEL-1, HEK-293A) at concentrations up to 10 μmol/L, in direct contrast to GS-4997 which reduced viability in CCC-HEL-1 and MRC-5 cells at higher concentrations, enables extended-duration pathway modulation studies without viability artifacts [1]. The 22.52 nM ASK1 IC50 ensures potent target engagement at nanomolar concentrations well below the cytotoxicity threshold [1].

In Vivo Murine Models of Diabetic Kidney Disease and Renal Fibrosis Requiring Orally Bioavailable ASK1 Inhibition

CS17919 is suited for chronic oral dosing studies in rodent DKD and renal fibrosis models, supported by its dose-proportional pharmacokinetics (AUC0–∞ of 58,795 h·ng/mL at 50 mg/kg p.o.), preferential kidney accumulation (4,353 ng/g at 1 h post-dose, kidney-to-plasma ratio ≈1.4:1), and demonstrated in vivo efficacy in significantly reducing serum creatinine and glomerular sclerosis scores after 70-day BID dosing in a STZ+HFD DKD model [1]. The UUO model data further confirm that CS17919 preserves kidney function with efficacy comparable to GS-4997, while the compound's favorable 10–60 mg/kg BID dosing flexibility supports dose-ranging experimental designs [1].

Combination Therapy Research in NASH/NAFLD Leveraging Dual ASK1-THRβ Mechanisms

CS17919 combined with a THRβ agonist (CS27109) is the only ASK1-inhibitor-based combination regimen with published in vivo proof-of-concept data demonstrating significantly improved liver inflammation and substantially reduced liver fibrosis in a CCl4+HFD NASH murine model [1]. This application is particularly relevant given that GS-4997 monotherapy failed to meet histological endpoints in two Phase III NASH trials (STELLAR-3 and STELLAR-4), establishing that single-agent ASK1 inhibition is insufficient for NASH [2]. CS17919 at 20 mg/kg p.o. BID for 4 weeks in combination regimens enables exploration of dual-mechanism therapeutic strategies targeting both the inflammatory/fibrotic and metabolic axes of NASH [1].

Palmitic Acid-Induced Hepatocyte Lipotoxicity Screening and Hepatoprotection Assay Development

CS17919 is the preferred ASK1 inhibitor for PA-induced LO2 hepatocyte lipotoxicity assays, based on its demonstrated protection across the full 0.32–10 μmol/L concentration range versus GS-4997, which paradoxically exacerbated cell death at 5–10 μmol/L [1]. This wider and cleaner protective window makes CS17919 suitable for establishing ASK1-dependent hepatoprotection screening platforms where compound-induced cytotoxicity at higher test concentrations would otherwise confound hit identification and dose-response characterization in NAFLD-focused phenotypic screening campaigns [1].

Application
Selection Property
Validation Focus
ASK1-dependent signaling pathway studies (hepatic/renal cell models)
Low cytotoxicity profile across multiple human cell lines
Cell viability endpoint review under extended compound exposure
In vivo DKD and renal fibrosis research (oral dosing)
Kidney-preferential tissue distribution after oral gavage
Renal function and histopathology endpoints (e.g., serum creatinine, glomerular sclerosis)
NASH/NAFLD combination mechanistic studies
Published combination data with THRβ agonist
Fibrosis area and inflammation scores in dietary NASH models
Hepatocyte lipotoxicity screening assay development
Wider protective concentration window vs comparator in PA model
Cell viability dose-response under palmitic acid-induced stress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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